![molecular formula C20H18ClN3O6 B2507014 4-氯-N-[2-(5,8-二甲氧基-2-氧代-1H-喹啉-3-基)乙基]-3-硝基苯甲酰胺 CAS No. 851404-06-3](/img/no-structure.png)

4-氯-N-[2-(5,8-二甲氧基-2-氧代-1H-喹啉-3-基)乙基]-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

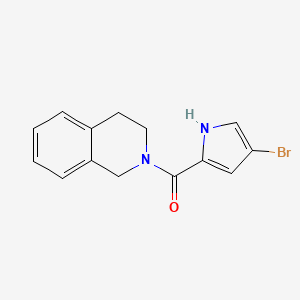

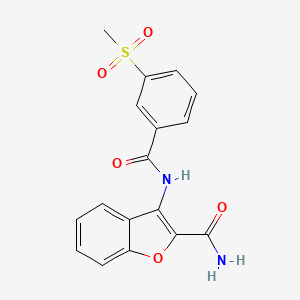

The compound 4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide is a synthetic molecule that may be related to various heterocyclic compounds with potential pharmacological properties. While the specific compound is not directly described in the provided papers, the papers do discuss related compounds and their synthesis, structure, and biological activity, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions starting from multireactive building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various nitrogenous heterocycles, including benzimidazoles and quinoxalinones, through polymer-supported reactions and appropriate cyclization steps . Although the exact synthesis route for the compound is not provided, similar methodologies could potentially be applied for its synthesis, considering the presence of a nitro group and a chloro substituent that may allow for further functionalization.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including NMR, MS, IR, and X-ray diffraction . These techniques provide detailed information about the molecular conformation, electronic distribution, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the stability and reactivity of the compound. The molecular structure of the compound would likely exhibit similar characteristics, with potential hydrogen bonding and π-π interactions influencing its solid-state conformation.

Chemical Reactions Analysis

The chemical reactivity of related nitrobenzamide compounds has been studied, particularly in the context of bioreductive drugs. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide has been explored, revealing that the nitro groups are key sites for electron addition and subsequent reduction to amine or hydroxylamine derivatives . These reactions are influenced by the presence of oxygen and can lead to various cytotoxic products. The compound , with its nitro group, may undergo similar reductive transformations, which could be relevant for its potential use as a bioreductive drug.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure and the nature of their substituents. For example, polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide exhibit different packing patterns and melting points, with some showing liquid crystalline properties . The solvents used during crystallization can also affect the formation of polymorphs. The compound would likely have its own unique set of physical and chemical properties, including solubility, melting point, and stability, which would be

科学研究应用

合成和化学性质

喹啉-4-基取代衍生物的合成:在杂环化学领域的研究经常探索喹啉-4-基取代衍生物的合成,其中包括化合物如4-氯-N-[2-(5,8-二甲氧基-2-氧代-1H-喹啉-3-基)乙基]-3-硝基苯甲酰胺。这些衍生物是通过在温和条件下涉及CH-酸性化合物的反应合成的,表明这是一种多功能的方法,用于创造各种喹啉-4-基取代化合物,以供进一步的化学和生物评估(Stadlbauer等,2006)。

生物和药用应用

抗肿瘤和细胞毒活性:与4-氯-N-[2-(5,8-二甲氧基-2-氧代-1H-喹啉-3-基)乙基]-3-硝基苯甲酰胺结构相似的化合物经常被研究其潜在的抗肿瘤和细胞毒活性。例如,苯并[b][1,6]萘啶的羧酰胺衍生物已显示出对各种癌细胞系的强效细胞毒性,表明喹啉衍生物在癌症治疗中的潜力(Deady et al., 2003)。

光伏性能和应用:喹啉的衍生物,如4H-吡喃[3,2-c]喹啉,已被探索其光伏性能,这对于有机-无机光二极管制造的发展至关重要。这些化合物表现出显著的吸收和能带图,有利于光伏应用,突显了喹啉衍生物在生物活性之外的多样化用途(Zeyada et al., 2016)。

未来方向

The future research directions for this compound could involve further exploration of its potential biological activities, based on the known activities of quinoline derivatives . Additionally, studies could be conducted to optimize its synthesis and investigate its physical and chemical properties.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide' involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine", "Coupling agent (e.g. EDC, HATU, DCC)" ], "Reaction": [ "Step 1: Activation of 4-chloro-3-nitrobenzoic acid with the coupling agent in the presence of a base (e.g. DIPEA) to form the active ester intermediate.", "Step 2: Addition of 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine to the reaction mixture and stirring at room temperature for several hours.", "Step 3: Workup of the reaction mixture to isolate the crude product.", "Step 4: Purification of the crude product by column chromatography or recrystallization to obtain the final product." ] } | |

CAS 编号 |

851404-06-3 |

产品名称 |

4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide |

分子式 |

C20H18ClN3O6 |

分子量 |

431.83 |

IUPAC 名称 |

4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide |

InChI |

InChI=1S/C20H18ClN3O6/c1-29-16-5-6-17(30-2)18-13(16)9-12(20(26)23-18)7-8-22-19(25)11-3-4-14(21)15(10-11)24(27)28/h3-6,9-10H,7-8H2,1-2H3,(H,22,25)(H,23,26) |

InChI 键 |

YLKCOEFHBPYNQJ-UHFFFAOYSA-N |

SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2506931.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2506935.png)

![5-Benzyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B2506936.png)

![Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2506945.png)

![Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate](/img/structure/B2506946.png)

![(E)-3-(2-chlorophenyl)-5-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-4-carboxamide](/img/structure/B2506954.png)